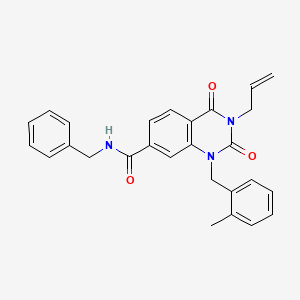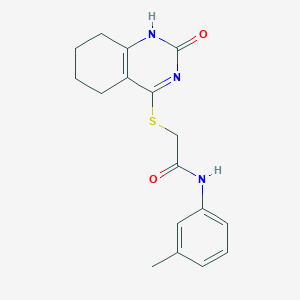![molecular formula C10H12BrNO2 B2922265 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 1248638-70-1](/img/structure/B2922265.png)
3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine” is a chemical compound with the IUPAC name [3-bromo-2-(tetrahydro-2-furanylmethoxy)phenyl]-N-methylmethanamine . It has a molecular weight of 300.2 and is typically stored at room temperature . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine” is 1S/C13H18BrNO2/c1-15-8-10-4-2-6-12(14)13(10)17-9-11-5-3-7-16-11/h2,4,6,11,15H,3,5,7-9H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine” is a liquid in its physical form . It has a molecular weight of 300.2 and is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Overview
While the specific compound 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine is not directly mentioned in available literature, understanding its potential applications can be guided by research on similar brominated and pyridine-based compounds. These substances have broad implications in various scientific fields, including organic synthesis, atmospheric chemistry, and environmental science.
Atmospheric and Environmental Significance
Research on bromoform, a brominated organic compound like 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine, highlights its role as a significant source of atmospheric organic bromine. This has implications for the troposphere and lower stratosphere's chemistry, affecting ozone depletion and atmospheric reactivity. Bromoform's sea-to-air flux, due to macroalgal and planktonic sources, suggests the environmental pathways and transformations relevant to similar brominated compounds (Quack & Wallace, 2003).
Application in Corrosion Inhibition
Quinoline derivatives, similar in structure to the pyridine base of 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine, have been identified as effective corrosion inhibitors. This suggests potential applications in protecting metals from corrosion, particularly in harsh industrial environments. The high electron density and ability to form stable complexes with metal surfaces make these compounds valuable in materials science (Verma, Quraishi, & Ebenso, 2020).
Involvement in Organic Synthesis
The regioselective functionalization of pyridines, including bromination reactions, is critical in organic synthesis. This process is essential for creating complex molecules with specific properties and activities. Research on the bromination of pyridines provides insights into how compounds like 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine could be synthesized and manipulated for various applications, including pharmaceuticals and materials science (Thapa, Brown, Balestri, & Taylor, 2014).
Medicinal Chemistry and Chemosensing
Pyridine derivatives exhibit a wide range of biological activities and have potential in chemosensing applications. Their structural versatility makes them ideal candidates for developing new pharmaceuticals and sensors for detecting various substances. This broad applicability in medicinal chemistry and analytical applications underscores the potential utility of 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine in similar contexts (Abu-Taweel et al., 2022).
Wirkmechanismus
Mode of Action
As a novel organic compound, it is likely to interact with its targets in a unique manner
Biochemical Pathways
Given the complexity of biological systems, this compound could potentially influence multiple pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine’s action are currently unknown. As a novel compound, its effects at the molecular and cellular level need to be studied in detail to understand its potential therapeutic or other biological effects .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within a biological system
Eigenschaften
IUPAC Name |
3-bromo-2-(oxolan-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-1-5-12-10(9)14-7-8-3-2-6-13-8/h1,4-5,8H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQJBASCMGBBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N2,N2-dimethyl-1,2-ethanediamine](/img/structure/B2922182.png)
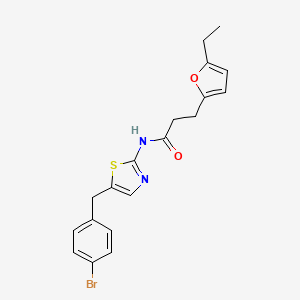
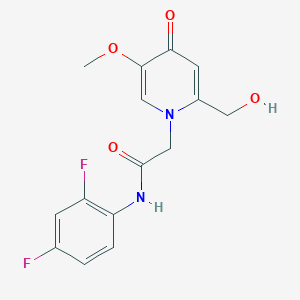
![Tert-butyl 4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2922187.png)
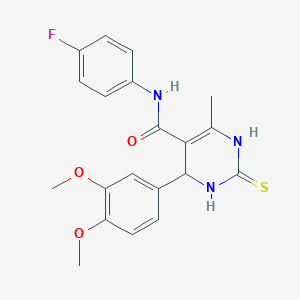
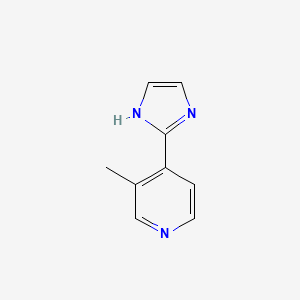
![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2922193.png)


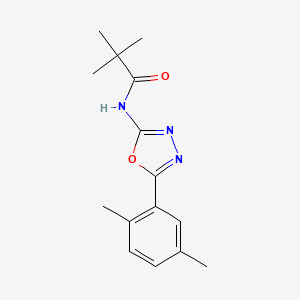
![1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2922199.png)
![4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2922201.png)
